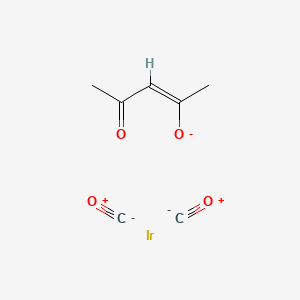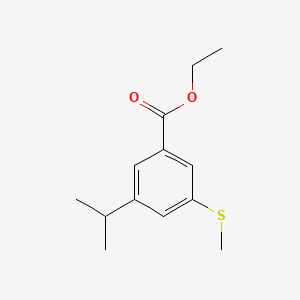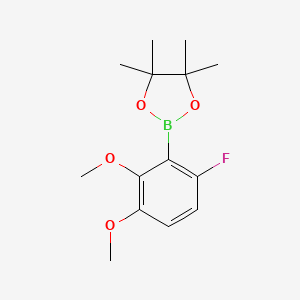
carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate is a complex compound that combines carbon monoxide, iridium, and a (Z)-4-oxopent-2-en-2-olate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate typically involves the coordination of carbon monoxide and (Z)-4-oxopent-2-en-2-olate ligands to an iridium center. One common method involves the reaction of iridium precursors with carbon monoxide and the (Z)-4-oxopent-2-en-2-olate ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of iridium metal or other reduced species.
Substitution: Ligand substitution reactions can occur, where the (Z)-4-oxopent-2-en-2-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce iridium oxides, while reduction can yield iridium metal.
Applications De Recherche Scientifique
Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate has several scientific research applications:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Electrochemistry: The compound’s electrochemical properties make it useful in the development of sensors and other electrochemical devices.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Mécanisme D'action
The mechanism by which carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate exerts its effects involves the coordination of the ligands to the iridium center. This coordination can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbon monoxide;platinum;(Z)-4-oxopent-2-en-2-olate: Similar in structure but with platinum instead of iridium.
Carbon monoxide;palladium;(Z)-4-oxopent-2-en-2-olate: Uses palladium as the central metal.
Carbon monoxide;rhodium;(Z)-4-oxopent-2-en-2-olate: Rhodium replaces iridium in this compound.
Uniqueness
Carbon monoxide;iridium;(Z)-4-oxopent-2-olate is unique due to the specific properties imparted by the iridium center. Iridium’s high oxidation states and catalytic properties make this compound particularly valuable in catalysis and materials science.
Propriétés
Formule moléculaire |
C7H7IrO4- |
|---|---|
Poids moléculaire |
347.34 g/mol |
Nom IUPAC |
carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/p-1/b4-3-;;; |
Clé InChI |
NMFBREHTKYXYKM-FGSKAQBVSA-M |
SMILES isomérique |
C/C(=C/C(=O)C)/[O-].[C-]#[O+].[C-]#[O+].[Ir] |
SMILES canonique |
CC(=CC(=O)C)[O-].[C-]#[O+].[C-]#[O+].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)



![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)

![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)

![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)

![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)


